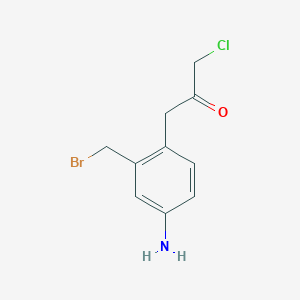
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridine ring, a piperidine ring, and an isoindoline-1,3-dione moiety, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often catalyzed by transition metals or organocatalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of solventless reactions and green chemistry principles is becoming more prevalent to minimize environmental impact . Purification of the final product is usually achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to reduce the isoindoline-1,3-dione moiety to isoindoline.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
科学的研究の応用
2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may bind to dopamine receptors, modulating their activity and influencing neurotransmission . The compound’s effects are mediated through pathways involving receptor binding and signal transduction, leading to various biological responses.
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to varied biological activities.
Piperidine derivatives: Known for their pharmacological properties, these compounds often serve as intermediates in drug synthesis.
Uniqueness
What sets 2-((4-(Pyridin-3-yl)piperidin-4-yl)methyl)isoindoline-1,3-dione apart is its combination of the pyridine, piperidine, and isoindoline-1,3-dione moieties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
2-[(4-pyridin-3-ylpiperidin-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19N3O2/c23-17-15-5-1-2-6-16(15)18(24)22(17)13-19(7-10-20-11-8-19)14-4-3-9-21-12-14/h1-6,9,12,20H,7-8,10-11,13H2 |
InChIキー |
KAWDJXOGRMQGME-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(CN2C(=O)C3=CC=CC=C3C2=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



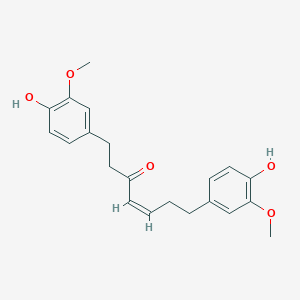
![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
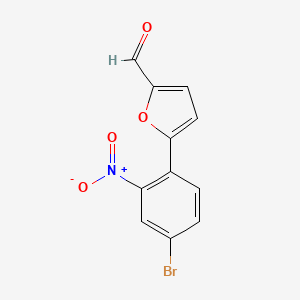
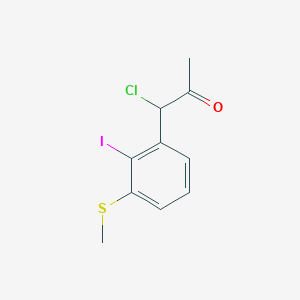
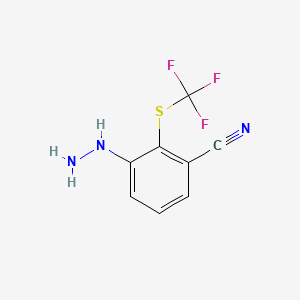
![7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14059027.png)
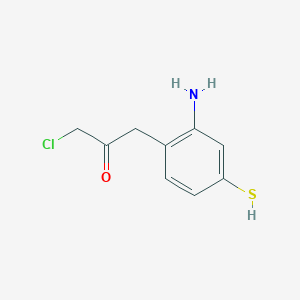

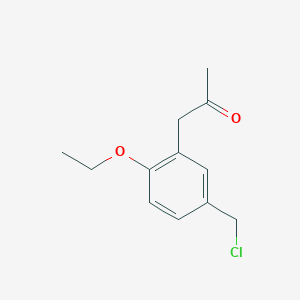

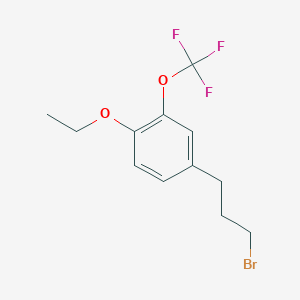
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)
